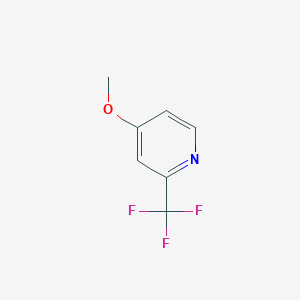

4-Methoxy-2-(trifluoromethyl)pyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine and its derivatives are a class of heterocyclic organic compounds that are structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. This substitution has profound effects on the molecule's properties, making it a versatile building block in organic synthesis. The nitrogen atom introduces a dipole moment, alters the aromaticity and reactivity of the ring, and provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

The applications of pyridine derivatives are vast and impactful. In medicinal chemistry, the pyridine nucleus is a common feature in a wide array of pharmaceuticals, including antiviral, antibacterial, antifungal, and anticancer agents. The ability of the pyridine ring to be readily functionalized allows chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their efficacy and reducing side effects.

In the field of agrochemicals, pyridine-containing compounds are integral to the development of modern herbicides, insecticides, and fungicides. nih.govjst.go.jp The unique physicochemical properties conferred by the pyridine moiety contribute to the biological activity and selectivity of these agricultural products. nih.govjst.go.jp

Strategic Importance of Trifluoromethylation in Modifying Molecular Properties for Research Applications

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals. nih.gov The trifluoromethyl group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring to which it is attached. youtube.com This electronic perturbation can influence the acidity or basicity of nearby functional groups and affect the molecule's interaction with biological targets.

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes, a critical factor for the bioavailability of drugs and the efficacy of agrochemicals. The C-F bond is exceptionally strong, making the trifluoromethyl group metabolically stable. This resistance to enzymatic degradation can prolong the half-life of a drug in the body or the persistence of an agrochemical in the environment. The steric bulk of the trifluoromethyl group can also play a role in directing molecular conformation and improving binding selectivity to target enzymes or receptors.

Positional Isomerism and Substituent Effects in Trifluoromethylpyridine Chemistry

The reactivity and properties of a substituted pyridine are highly dependent on the nature and position of its substituents. In 4-Methoxy-2-(trifluoromethyl)pyridine, the pyridine ring is functionalized with an electron-donating methoxy (B1213986) group (-OCH3) at the 4-position and a strongly electron-withdrawing trifluoromethyl group (-CF3) at the 2-position.

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comechemi.comwikipedia.orglibretexts.org The presence of the electron-donating methoxy group at the 4-position increases the electron density of the ring, which can facilitate electrophilic attack. Conversely, the powerful electron-withdrawing trifluoromethyl group at the 2-position further deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack at the positions ortho and para to it (the 3- and 6-positions, and the 4-position respectively).

The interplay of these two substituents creates a unique reactivity profile for this compound. The electron-donating methoxy group directs electrophiles to the 3- and 5-positions, while the electron-withdrawing trifluoromethyl group directs nucleophiles to the 3- and 6-positions. This complex electronic landscape allows for regioselective functionalization of the pyridine ring, a valuable feature in multi-step organic synthesis.

Research Scope and Academic Objectives for this compound

The primary research focus on this compound has been its application as a key intermediate in the synthesis of the herbicide pyroxsulam (B39247). nih.govjst.go.jpstackexchange.com Pyroxsulam is a potent inhibitor of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. stackexchange.com

The synthesis of pyroxsulam involves the conversion of this compound to its 3-sulfonyl chloride derivative. This intermediate is then reacted with an aminotriazolopyrimidine to form the final herbicide. nih.gov The academic and industrial objective in studying this compound is, therefore, centered on developing efficient and scalable synthetic routes to this crucial building block.

Research has focused on the synthesis of the precursor, 4-trifluoromethyl-2(1H)-pyridinone, from non-pyridine starting materials. google.com This pyridinone is then converted to this compound through a two-step process involving chlorination followed by methoxylation. google.com The optimization of these synthetic steps is of significant academic and commercial interest to ensure a cost-effective and high-yield production of this important agrochemical intermediate.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1065103-97-0 |

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.12 g/mol |

| Boiling Point | 170.8 ± 40.0 °C (Predicted) |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.87 ± 0.20 (Predicted) |

Data sourced from jst.go.jpwikipedia.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFLGNRQSDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609536 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065103-97-0 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Trifluoromethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. This deactivation is further intensified in 4-methoxy-2-(trifluoromethyl)pyridine by the strongly electron-withdrawing trifluoromethyl group. youtube.com Consequently, forcing conditions are often required to achieve electrophilic substitution.

A notable example of electrophilic substitution on a closely related substrate is the sulfonylation of 2-methoxy-4-(trifluoromethyl)pyridine (B1358264). This reaction, when carried out with chlorosulfonic acid, introduces a sulfonyl chloride group at the C-3 position, demonstrating the feasibility of SEAr reactions at this position under specific conditions.

Table 1: Electrophilic Sulfonylation of a this compound Analog

| Reactant | Reagent | Position of Substitution | Product | Reference |

|---|

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (S_NAr). byjus.com This reactivity is particularly pronounced at the C-2 and C-4 positions, as the anionic intermediate (a Meisenheimer-like complex) formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com

In this compound, the C-2 trifluoromethyl group strongly activates the ring for nucleophilic attack. masterorganicchemistry.com While the -CF3 group itself is not a leaving group, its presence makes positions C-4 and C-6 highly electrophilic. The methoxy (B1213986) group at the C-4 position can function as a leaving group in the presence of suitable nucleophiles. Research on the amination of methoxypyridines has shown that the methoxy group can be displaced by amine nucleophiles. For instance, 3-methoxypyridine (B1141550) undergoes nucleophilic amination with piperidine (B6355638) in the presence of sodium hydride (NaH) and lithium iodide (LiI) to yield 3-(piperidin-1-yl)pyridine. ntu.edu.sg This suggests that the C-4 methoxy group in the title compound is a viable site for nucleophilic displacement.

Table 2: Representative Nucleophilic Amination of a Methoxypyridine

| Substrate | Nucleophile | Reagents | Product | Yield | Reference |

|---|

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon atom, forming a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comnih.gov

Derivatization Reactions Involving the Methoxy Functional Group

The methoxy group is a key site for derivatization, primarily through O-demethylation to yield the corresponding pyridone. This transformation is a common strategy in organic synthesis and can be achieved using a variety of reagents. Classical methods for the cleavage of aryl methyl ethers include heating with strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or using Lewis acids such as boron tribromide (BBr3). wikipedia.orggoogle.com Another established method involves heating the substrate with pyridine hydrochloride at high temperatures. wikipedia.orgresearchgate.net

More modern and milder conditions have also been developed. For instance, lithium chloride (LiCl) in a polar aprotic solvent like dimethylformamide (DMF) has been used effectively for the demethylation of 4-methoxypyridinium derivatives. vanderbilt.edu Thiolate-mediated demethylation, for example using sodium thioethoxide (B8401739) in DMF, provides another powerful alternative. researchgate.net

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Pyridine Hydrochloride | Heat (180-220 °C), neat or microwave | wikipedia.orgresearchgate.net |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temp. | google.com |

| Hydrogen Bromide (HBr) | Acetic acid, heat | wikipedia.org |

| Lithium Chloride (LiCl) | Dimethylformamide (DMF), heat | vanderbilt.edu |

The mechanism of acid-mediated demethylation typically involves the initial protonation of the ether oxygen to form an arylmethyloxonium ion. This is followed by a nucleophilic (S_N2) attack on the methyl group by a counterion (e.g., Br⁻, Cl⁻), leading to the formation of the phenol (B47542) (or pyridone) and a methyl halide. wikipedia.org

Reactivity and Transformations at the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high chemical and thermal stability, largely due to the strength of the carbon-fluorine bond. Transformations involving the cleavage of a C-F bond in a -CF3 group are challenging and require specific activation methods. nih.gov

Recent advances in organic synthesis have led to the development of methods for the defluorofunctionalization of trifluoromethyl groups. One such reaction is the asymmetric defluoroallylation of 4-trifluoromethylpyridines, which proceeds via the formation of a pyridyldifluoromethyl anion intermediate. chemrxiv.org However, studies on the substrate scope of this reaction have revealed a significant limitation relevant to this compound. It was found that 2-substituted 4-trifluoromethylpyridines were unreactive under the established reaction conditions. chemrxiv.org This lack of reactivity is attributed to steric hindrance from the C-2 substituent, which likely prevents the formation of the necessary N-boryl pyridyl anion intermediate required for the C-F bond activation to occur. chemrxiv.org

Therefore, for this compound, the trifluoromethyl moiety is expected to be largely inert to transformations that require direct C-F bond activation at the group, primarily due to the steric blocking by the adjacent pyridine nitrogen and the C4-methoxy group's influence on the electronic landscape.

Heterocyclic Ring-Opening and Ring-Closing Transformations

The pyridine ring, while aromatic, can undergo ring-opening and ring-closing transformations under specific conditions, providing pathways to different heterocyclic or carbocyclic structures. A modern strategy for skeletal editing involves the conversion of para-substituted pyridines into meta-substituted anilines. acs.org This process is initiated by quaternization of the pyridine nitrogen, followed by nucleophilic attack of a secondary amine, which induces ring-opening to form a streptocyanine intermediate. researchgate.net This acyclic intermediate can then undergo a (5 + 1) ring-closing reaction, for example with dimethylsulfonium methylide, to form a benzene (B151609) ring, effectively replacing the pyridine nitrogen with a carbon atom. acs.org

Given that this compound is a para-substituted pyridine (with the methoxy group at the 4-position), it is a potential candidate for such ring transformation sequences. The application of this methodology would convert the pyridine core into a substituted aniline, offering a powerful tool for scaffold hopping in medicinal chemistry and materials science.

Investigations into Reaction Mechanisms and Intermediates

The reactivity of this compound is understood through the study of its reaction mechanisms and the key intermediates involved.

Nucleophilic Aromatic Substitution (S_NAr): The mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For attack at the C-4 position, the negative charge in this intermediate is stabilized through resonance, with delocalization onto the C-2, C-6, and the ring nitrogen atom. stackexchange.comechemi.com The strong electron-withdrawing effect of the C-2 trifluoromethyl group further stabilizes this anionic intermediate, thereby accelerating the reaction. A concerted S_NAr (cS_NAr) mechanism, where bond formation and bond breaking occur in a single transition state, has also been proposed for certain nucleophilic aromatic substitutions, particularly on unactivated rings. nih.gov

Ether Cleavage (Demethylation): The mechanism for demethylation with reagents like HBr or pyridine hydrochloride involves the protonation of the methoxy group's oxygen atom, forming a good leaving group (methanol). The protonated intermediate, an arylmethyloxonium ion, subsequently undergoes an S_N2 reaction where a nucleophile (e.g., Br⁻, Cl⁻) attacks the methyl carbon, displacing the pyridone. wikipedia.org

C-F Bond Activation: Mechanistic investigations into the defluorofunctionalization of 4-trifluoromethylpyridines point to the formation of a 4-pyridyldifluoromethyl anion as a key intermediate. chemrxiv.org This is achieved through an umpolung (polarity inversion) of the typically electrophilic trifluoromethyl carbon. The process is initiated by the formation of an N-boryl pyridyl anion, which facilitates the elimination of a fluoride (B91410) ion. chemrxiv.org As noted, steric hindrance at the C-2 position of the title compound prevents this initial step, thus inhibiting further reaction. chemrxiv.org

Ring-Opening Transformations: The mechanism for converting pyridines to anilines involves key ring-opened intermediates such as streptocyanines or Zincke aldehydes. researchgate.net These intermediates are generated by nucleophilic attack on a pyridinium (B92312) salt, leading to the cleavage of a C-N bond in the ring. Subsequent intramolecular cyclization and aromatization steps lead to the final benzene derivative. acs.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Methoxy 2 Trifluoromethyl Pyridine

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and, by extension, the functional groups and dynamic behavior of 4-Methoxy-2-(trifluoromethyl)pyridine.

Fourier-transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Pyridine (B92270) Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methoxy (B1213986) Group (-OCH₃) |

| C=N Stretch | 1600-1550 | Pyridine Ring |

| C=C Stretch | 1580-1450 | Pyridine Ring |

| Asymmetric C-O-C Stretch | 1310-1210 | Methoxy Group |

| Symmetric C-O-C Stretch | 1050-1010 | Methoxy Group |

| C-F Stretch | 1350-1150 (strong, multiple bands) | Trifluoromethyl Group (-CF₃) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Pyridine Ring |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecular structures.

Fourier-transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

Similarly, specific experimental FT-Raman data for this compound is scarce. However, FT-Raman spectroscopy is expected to provide complementary information to FT-IR. Vibrations that are weak or inactive in the IR spectrum, such as symmetric vibrations of non-polar bonds, are often strong in the Raman spectrum. For this compound, the symmetric stretching vibrations of the pyridine ring and the C-C bonds would be particularly prominent. The symmetric C-F stretching modes of the trifluoromethyl group would also be observable.

Table 2: Predicted FT-Raman Active Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methoxy Group (-OCH₃) |

| Ring Breathing Mode | ~1000 | Pyridine Ring |

| Symmetric C-O-C Stretch | 1050-1010 | Methoxy Group |

| Symmetric C-F Stretch | ~1100 | Trifluoromethyl Group (-CF₃) |

Note: The data in this table is predictive and based on the expected Raman activity of functional groups in similar molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of this compound, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons on the pyridine ring and the methoxy group. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.

Research findings have reported the following ¹H NMR data for this compound: a singlet for the methoxy protons (OCH₃) and distinct signals for the protons on the pyridine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.3 | d | ~5.5 |

| H-5 | ~6.9 | dd | ~5.5, ~2.5 |

| H-3 | ~7.1 | d | ~2.5 |

| OCH₃ | ~3.9 | s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. The assignments are based on typical pyridine substitution patterns and coupling interactions.

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. The trifluoromethyl group has a significant impact on the chemical shifts of the adjacent carbons due to its strong electron-withdrawing nature, and carbon-fluorine coupling can be observed.

While a complete, experimentally assigned ¹³C NMR dataset for this compound is not consistently reported across the literature, analysis of related compounds allows for a reasonable prediction of the chemical shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | ~148 | q |

| C-3 | ~110 | q |

| C-4 | ~165 | s |

| C-5 | ~112 | s |

| C-6 | ~150 | s |

| OCH₃ | ~56 | s |

| CF₃ | ~122 | q |

Note: The data in this table is predictive. The 'q' denotes a quartet, a splitting pattern caused by coupling to the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR Spectroscopic Analysis of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this technique provides a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the compound.

The ¹⁹F NMR spectrum of this compound in CDCl₃ has been reported to show a singlet at approximately -65.1 ppm, with CFCl₃ used as an external standard. rsc.org This chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling in the proton-decoupled spectrum confirms the equivalence of the three fluorine atoms and the absence of neighboring fluorine or proton nuclei that would cause splitting.

Table 5: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -65.1 | s |

Note: The chemical shift is referenced to an external standard of CFCl₃.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC provide detailed structural information that is often unattainable from one-dimensional spectra alone. libretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the pyridine ring, confirming their relative positions. For instance, the proton at the C-3 position would show a cross-peak with the proton at the C-5 position, and the C-5 proton would, in turn, couple with the C-6 proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the carbon signals of the pyridine ring and the methoxy group by linking them to their corresponding, pre-assigned proton signals.

The expected 2D NMR correlations for this compound are summarized in the table below.

| Proton (¹H) Signal | Correlating Nucleus | Correlation Type | Inferred Structural Information |

| H-3 | H-5 | ¹H-¹H COSY | Proximity of protons on the pyridine ring. |

| H-5 | H-6 | ¹H-¹H COSY | Proximity of protons on the pyridine ring. |

| OCH₃ | C-4 | ¹H-¹³C HMBC | Confirms attachment of the methoxy group to C-4. |

| H-3 | C-2, C-4, C-5 | ¹H-¹³C HMBC | Long-range connectivity within the pyridine ring. |

| H-6 | C-2, C-4, C-5 | ¹H-¹³C HMBC | Long-range connectivity within the pyridine ring. |

| OCH₃ | OCH₃ Carbon | ¹H-¹³C HSQC | Direct bond between methoxy protons and carbon. |

| H-3, H-5, H-6 | C-3, C-5, C-6 | ¹H-¹³C HSQC | Direct C-H bonds in the pyridine ring. |

This table represents predicted correlations based on standard 2D NMR spectroscopic principles.

Chromatographic Separations and Mass Spectrometry for Purity and Compositional Analysis

Chromatographic and mass spectrometric techniques are fundamental for assessing the purity, determining the molecular weight, and analyzing the composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products. A reverse-phase HPLC method is typically employed for pyridine derivatives. sielc.com The method's parameters, such as the column, mobile phase composition, and detection wavelength, are optimized to achieve sharp, symmetrical peaks and good resolution. ptfarm.plwiley-vch.de Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample.

A typical set of HPLC conditions for the analysis of a substituted pyridine is outlined below.

| Parameter | Condition | Purpose |

| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., 0.1% formic acid) | The organic modifier (acetonitrile) and aqueous phase are adjusted for optimal elution. The buffer controls the ionization state of the analyte. |

| Elution | Isocratic or Gradient | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to improve separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the retention time and peak shape. |

| Detection | UV Detector at ~270 nm | The wavelength is chosen based on the UV absorbance maximum of the pyridine ring system. |

| Column Temperature | 25 °C - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. |

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions involving this compound and for qualitative assessment of its purity. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials and observing the appearance of new spots corresponding to the product, chemists can determine when a reaction is complete. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system.

Commonly used TLC systems for fluorinated pyridine derivatives are detailed in the following table.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Hexane:Ethyl Acetate (7:3 v/v) or Dichloromethane:Methanol (95:5 v/v) |

| Visualization | UV light at 254 nm; Staining with potassium permanganate (B83412) (KMnO₄) solution |

Mass Spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₆F₃NO, corresponding to a monoisotopic mass of approximately 177.04 g/mol . guidechem.comchemicalbook.com In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 178.05.

Analysis of the fragmentation pattern in tandem MS (MS/MS) provides valuable structural clues. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents. researchgate.netmdpi.com

A plausible fragmentation pathway for this compound is proposed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 178.05 | 163.03 | CH₃• (15 Da) | Loss of a methyl radical from the methoxy group. |

| 178.05 | 149.03 | CHO• (29 Da) | Loss of a formyl radical from the methoxy group and ring. |

| 149.03 | 121.04 | CO (28 Da) | Loss of carbon monoxide. |

| 178.05 | 109.04 | CF₃• (69 Da) | Cleavage of the C-CF₃ bond. |

Coupling HPLC with mass spectrometry (HPLC-MS) creates a powerful analytical tool for separating and identifying impurities and degradation products in a sample of this compound. nih.gov The HPLC separates the components of the mixture, and the mass spectrometer provides molecular weight and structural information for each separated component as it elutes from the column. mdpi.com This technique is central to stability studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation pathways. nih.gov

For instance, a potential degradation pathway for this compound is the hydrolysis of the methoxy ether to the corresponding alcohol, 4-hydroxy-2-(trifluoromethyl)pyridine. Using HPLC-MS, this degradation product would exhibit a different retention time from the parent compound and would be identified by its corresponding protonated molecular ion at m/z 164.03.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Concentration Determination

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. dntb.gov.ua Substituted pyridines exhibit characteristic absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions within the aromatic ring. scielo.org.za The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents. rsc.org The methoxy group (an auxochrome) and the trifluoromethyl group can cause shifts in the absorption maxima compared to unsubstituted pyridine.

The Beer-Lambert law (A = εbc) forms the basis for the quantitative determination of the concentration of this compound in a solution. By measuring the absorbance (A) at a specific wavelength (λmax), and knowing the molar absorptivity (ε) and the path length of the cuvette (b), the concentration (c) can be accurately calculated. This method is widely used for routine concentration checks and in dissolution studies.

| Spectroscopic Parameter | Description | Application for this compound |

| λmax | Wavelength of maximum absorbance. | Expected in the range of 260-280 nm, characteristic of the substituted pyridine ring. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | Determined experimentally by measuring the absorbance of a solution of known concentration. Used for quantitative analysis. |

| Beer-Lambert Law | A = εbc | Allows for the calculation of the compound's concentration in a solution. |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2 Trifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the optimal molecular structure and associated energy.

Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.

For molecules like 4-Methoxy-2-(trifluoromethyl)pyridine, geometry optimization is the first step. This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. When paired with a suitable basis set, such as 6-311++G(d,p), this method can accurately predict bond lengths, bond angles, and dihedral angles.

For the related isomer, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), DFT calculations at the B3LYP/6-311++G(d,p) level determined a global minimum energy of -700.0667 Hartrees for its optimized structure. researchgate.net From the optimized geometry, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability. Other properties, such as the molecular dipole moment and the electrostatic potential (MEP), can also be calculated to understand the charge distribution and reactive sites within the molecule.

Ab Initio Methods and Basis Set Selection for Enhanced Accuracy

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less expensive than more advanced methods, HF neglects electron correlation, which can be important for accurate predictions. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed for higher accuracy. acs.org

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, like 6-311++G(d,p), are commonly used for organic molecules. researchgate.net

6-311G : This indicates a split-valence basis set where core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), and valence orbitals are described by three functions (contractions of 3, 1, and 1 primitive Gaussians), providing more flexibility.

+ : The plus signs indicate the addition of diffuse functions, which are important for accurately describing anions or molecules with lone pairs of electrons. The first '+' adds them to heavy (non-hydrogen) atoms, and the second '++' adds them to hydrogen atoms as well. nih.gov

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for orbital shapes to be distorted, which is essential for describing chemical bonds accurately.

For studies on related methoxy-trifluoromethyl-substituted pyridines, the 6-311++G(d,p) basis set has been shown to provide reliable results for both geometry and spectroscopic properties. researchgate.netresearchgate.net

Comparative Studies of Different Computational Methods and Basis Sets

To ensure the reliability of theoretical predictions, it is common to perform comparative studies using different computational methods and basis sets. For instance, the properties of 2-methoxy-3-(trifluoromethyl)pyridine have been investigated using both the Local Spin Density Approximation (LSDA) and the more popular B3LYP functional, both with the 6-311++G(d,p) basis set.

Comparing the results from different methods allows researchers to assess the sensitivity of the calculated properties to the level of theory. As shown in the table below for selected vibrational modes of 2-methoxy-3-(trifluoromethyl)pyridine, the calculated frequencies differ slightly between the two methods, but both show good agreement with experimental data, with B3LYP often providing a closer match. Similarly, studies on 5-methoxy-2-(trifluoromethyl)pyridine (B1322062) have employed both HF and DFT/B3LYP methods to optimize molecular geometry. researchgate.net Such comparisons are vital for validating the chosen computational protocol.

| Vibrational Mode | LSDA/6-311++G(d,p) Scaled Frequency (cm⁻¹) | B3LYP/6-311++G(d,p) Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3057 | 3082 | 3073 |

| C-C Stretch (ring) | 1628 | 1611 | 1601 |

| C-O-C Asymmetric Stretch | 1292 | 1280 | 1271 |

| C-O-C Symmetric Stretch | 1026 | 1013 | 1015 |

Simulation and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for interpreting experimental spectra. By simulating spectra theoretically, assignments of experimental peaks can be made with greater confidence.

Theoretical Prediction of Vibrational Frequencies and Modes

Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra of a molecule. wisc.edu After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each vibration).

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP).

For the isomer 2-methoxy-3-(trifluoromethyl)pyridine, a detailed vibrational analysis was performed using DFT calculations. The calculated frequencies, after scaling, showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of the observed bands to specific vibrational modes, such as C-H stretching, C-C ring vibrations, and vibrations of the methoxy (B1213986) and trifluoromethyl groups.

| Vibrational Assignment | B3LYP/6-311++G(d,p) Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3082 | 3073 | 3086 |

| C-C Stretch | 1611 | 1601 | 1625 |

| C-C Stretch | 1589 | 1590 | 1584 |

| C-O-C Asymmetric Stretch | 1280 | 1271 | 1279 |

| C-O-C Symmetric Stretch | 1013 | 1015 | 1016 |

| Ring Planar Deformation | 621 | 610 | 612 |

Calculation of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful method for structure elucidation. q-chem.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shieldings. This method is typically used in conjunction with DFT, for example, at the B3LYP/6-311++G(d,p) level. rsc.org

The calculation provides absolute shielding tensors for each nucleus. To compare with experimental data, these absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σref - σcalc.

For 2-methoxy-3-(trifluoromethyl)pyridine, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method. researchgate.net The results show a strong linear correlation with experimental values, confirming the accuracy of the computational approach for predicting the NMR spectra of this class of molecules. mdpi.com Discrepancies between calculated and experimental shifts can arise from solvent effects, which can be modeled computationally but add complexity.

| Atom | Calculated ¹³C Chemical Shift (ppm) - GIAO | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C-OCH₃) | 160.4 | 160.8 |

| C3 (C-CF₃) | 114.7 | 115.2 |

| C4 | 140.2 | 140.5 |

| C5 | 117.8 | 118.0 |

| C6 | 149.3 | 149.8 |

| CF₃ | 122.5 | 123.0 |

| OCH₃ | 54.2 | 54.5 |

Analysis of Molecular Electronic and Orbital Properties

Theoretical calculations provide profound insights into the electronic structure and reactivity of this compound. These analyses are crucial for predicting how the molecule interacts with other chemical species and its potential applications in various fields.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is mapped onto the molecule's electron density, using a color-coded scheme to visualize regions of varying electrostatic potential.

For this compound, the MEP analysis would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be localized around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential, making it another potential site for interaction with electrophiles. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the pyridine ring would show positive potential. A significant region of positive potential is also anticipated around the highly electronegative fluorine atoms of the trifluoromethyl group.

Neutral Regions (Green): These areas represent regions with a balanced electrostatic potential.

A computational study on the isomer 2-methoxy-3-(trifluoromethyl)pyridine using Density Functional Theory (DFT) confirms these general principles, showing the most negative region located near the nitrogen atom, indicating it as the primary site for electrophilic interactions. researchgate.net The MEP map is instrumental in predicting hydrogen bonding interactions and understanding the molecule's intermolecular forces. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. wikipedia.orglibretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. schrodinger.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich methoxy group and the pyridine ring, which are the main electron-donating parts of the molecule. Conversely, the LUMO is likely localized on the electron-withdrawing trifluoromethyl group and the pyridine ring. The presence of both a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-CF₃) would likely result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character and potential for high reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on similar compounds)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| ΔE (Gap) | 4.5 to 6.5 |

Note: This table presents typical expected values for illustrative purposes and does not represent calculated data for this compound.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure representation. uni-muenchen.desci-hub.se This method provides a quantitative description of intramolecular bonding, charge transfer, and hyperconjugative interactions.

The key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. A higher E⁽²⁾ value indicates a stronger interaction. uni-muenchen.de

For this compound, NBO analysis would quantify several important intramolecular interactions:

Hyperconjugation: Interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals (π) of the pyridine ring. For example, the interaction from the oxygen lone pair (LP(O)) to the adjacent C-C π orbitals of the ring would indicate delocalization of electron density.

Intramolecular Charge Transfer: The strong electron-withdrawing nature of the -CF₃ group and the electron-donating -OCH₃ group would lead to significant donor-acceptor interactions, stabilizing the molecule. The analysis would reveal charge transfer from the oxygen lone pairs and the π-bonds of the ring to the antibonding orbitals associated with the C-F bonds.

A study on the related isomer 5-methoxy-2-(trifluoromethyl)pyridine highlighted significant stabilizing interactions, confirming the utility of NBO analysis in understanding the electronic structure of such substituted pyridines. researchgate.net

Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C) | High |

| LP (O) | π* (C-C) | Moderate |

| π (C-C) | σ* (C-F) | Moderate |

Note: This table is illustrative, showing the types of interactions expected. "High" and "Moderate" are qualitative descriptors of the stabilization energy E⁽²⁾.

Density of States (DOS): The DOS plot shows the number of available molecular orbitals at each energy level. The projected DOS (PDOS) or partial DOS breaks this down, showing the contribution of individual atoms or groups of atoms (e.g., the pyridine ring, the -OCH₃ group, the -CF₃ group) to the molecular orbitals. researchgate.net For this compound, a PDOS analysis would illustrate how the atomic orbitals of the methoxy group contribute significantly to the HOMO region, while the orbitals of the trifluoromethyl group contribute more to the LUMO region.

Crystal Orbital Overlap Population (COOP): The COOP curve is an overlap-population-weighted DOS, which provides information about the bonding, antibonding, or non-bonding nature of interactions at different energy levels. rwth-aachen.de Positive values on a COOP curve indicate bonding interactions, negative values indicate antibonding interactions, and values near zero represent non-bonding interactions. mdpi.com An analysis of the C-N or C-O bonds in this compound would show bonding interactions in the occupied orbitals below the Fermi level and antibonding interactions in the unoccupied orbitals.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, are candidates for materials with high nonlinear optical (NLO) activity. nih.govjhuapl.edu The pyridine ring acts as the π-bridge connecting the -OCH₃ donor and the -CF₃ acceptor in this compound, making it a molecule of interest for NLO properties.

Computational methods can predict key NLO-related properties such as the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). distantreader.org

Mean Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized π-electrons, such as aromatic systems, generally exhibit higher polarizabilities.

First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A large β value is a key indicator of a potentially useful NLO material. Molecules with large dipole moments, significant charge transfer, and a small HOMO-LUMO gap often possess large hyperpolarizability values.

While specific calculated values for this compound are not available in the searched literature, computational studies on similar organic molecules show that DFT methods can reliably predict these properties. distantreader.orgresearchgate.net The calculated values for this molecule are expected to be significant due to its push-pull electronic structure.

Table 3: Illustrative Predicted NLO Properties

| Property | Symbol | Typical Units | Expected Value |

|---|---|---|---|

| Dipole Moment | μ | Debye | High |

| Mean Polarizability | α | a.u. | Moderate-High |

| First Hyperpolarizability | β | a.u. | High |

Note: This table provides a qualitative expectation of the NLO properties for illustrative purposes.

Calculation of First-Order Hyperpolarizabilities (β)

The first-order hyperpolarizability (β) is a tensor quantity that describes the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large β values are of significant interest for applications in optoelectronics, such as frequency doubling of light and optical switching. The magnitude of β is highly sensitive to the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

For this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the trifluoromethyl group (-CF3) and the nitrogen atom in the pyridine ring act as electron-withdrawing entities. This push-pull electronic configuration is expected to result in a significant first-order hyperpolarizability.

The calculation of β is typically performed using the finite field approach within a DFT framework. This involves calculating the dipole moment of the molecule in the presence of a series of static electric fields of varying strength. The components of the hyperpolarizability tensor can then be extracted from the derivatives of the dipole moment with respect to the electric field.

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (β_xxx, β_xxy, β_xyy, etc.) using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i (i = x, y, z) are the components of the hyperpolarizability along the respective axes.

Table 1: Representative Calculated First-Order Hyperpolarizability Components of a Substituted Pyridine

| Component | Value (a.u.) |

| β_xxx | 450.2 |

| β_xxy | -65.8 |

| β_xyy | 120.4 |

| β_yyy | 215.7 |

| β_xxz | -30.1 |

| β_xyz | 5.3 |

| β_xzz | 15.9 |

| β_yyz | 45.6 |

| β_yzz | 22.1 |

| β_zzz | 88.9 |

| β_tot | 525.5 |

Note: The values in this table are representative for a substituted pyridine and are not the specific calculated values for this compound. The actual values would be obtained from a dedicated DFT calculation.

Thermodynamic Property Calculations at Varied Temperatures

Theoretical calculations can also predict the thermodynamic properties of this compound, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. These calculations are based on the principles of statistical mechanics, utilizing the vibrational frequencies obtained from a DFT frequency calculation.

The vibrational analysis provides the fundamental vibrational modes of the molecule. From these frequencies, the vibrational, translational, and rotational contributions to the thermodynamic functions can be determined. These properties are crucial for understanding the stability of the molecule and for predicting its behavior in chemical reactions at different temperatures.

The standard statistical thermodynamic equations are used to calculate these properties. The calculations typically provide the thermodynamic data over a range of temperatures, allowing for a comprehensive understanding of the molecule's thermal behavior.

Table 2: Representative Calculated Thermodynamic Properties of a Substituted Pyridine at Different Temperatures

| Temperature (K) | Heat Capacity (C_p) (J mol⁻¹ K⁻¹) | Entropy (S) (J mol⁻¹ K⁻¹) | Enthalpy (H) (kJ mol⁻¹) |

| 100 | 65.2 | 250.1 | 5.8 |

| 200 | 105.8 | 310.5 | 14.2 |

| 298.15 | 145.3 | 365.4 | 26.7 |

| 400 | 180.1 | 415.9 | 43.5 |

| 500 | 205.6 | 460.2 | 63.1 |

| 600 | 225.4 | 498.7 | 84.9 |

| 700 | 240.9 | 532.1 | 108.3 |

| 800 | 253.1 | 561.5 | 133.0 |

| 900 | 262.8 | 587.9 | 158.8 |

| 1000 | 270.5 | 611.8 | 185.5 |

Note: This table presents representative data for a substituted pyridine to illustrate the temperature dependence of its thermodynamic properties. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Applications and Utility of 4 Methoxy 2 Trifluoromethyl Pyridine in Advanced Chemical Research

Role as a Privileged Structural Motif in Agrochemical Research and Development

The integration of trifluoromethylpyridine (TFMP) structures into agrochemicals has been a highly successful strategy in the crop protection industry. nih.gov The 4-(trifluoromethyl)pyridine (B1295354) moiety, in particular, is a key component in a select number of commercialized agrochemicals, demonstrating its utility and effectiveness. nih.govjst.go.jp The specific arrangement of substituents in 4-Methoxy-2-(trifluoromethyl)pyridine provides a valuable building block for creating potent and selective active ingredients.

The most prominent application of the this compound scaffold is in the development of herbicides, specifically those that inhibit the acetolactate synthase (ALS) enzyme. researchgate.net ALS is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to starvation and ultimately, plant death. nih.govopen-source-biology.com

A prime example is the herbicide Pyroxsulam (B39247) , which features the 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.net Developed by Dow AgroSciences, Pyroxsulam is a systemic, post-emergence herbicide used to control key grass and broadleaf weeds in cereal crops, such as wheat. nih.govresearchgate.netepa.gov

The development of Pyroxsulam highlighted the importance of the pyridine (B92270) ring in achieving crop selectivity. Initial research on analogous compounds with a 2-methoxy-4-(trifluoromethyl)phenyl structure showed high herbicidal activity but also caused significant injury to wheat. nih.govresearchgate.netresearchoutreach.org By replacing the phenyl ring with a pyridine ring, researchers developed Pyroxsulam, which retained high herbicidal efficacy while demonstrating much greater safety for wheat crops. jst.go.jpresearchoutreach.org This enhanced selectivity is primarily attributed to the different rates of metabolic degradation of the herbicide between the crop and the weed species. nih.govjst.go.jp

| Feature | Description | Reference |

|---|---|---|

| Chemical Name | N-(5,7-dimethoxy nih.govjst.go.jpresearchgate.nettriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)-3-pyridinesulfonamide | google.com |

| Core Substructure | 2-methoxy-4-(trifluoromethyl)pyridine | nih.govresearchgate.netresearchgate.net |

| Mode of Action | Inhibition of Acetolactate Synthase (ALS) enzyme | researchgate.netepa.gov |

| Application | Systemic, post-emergence control of annual grass and broadleaf weeds | epa.govgoogle.com |

| Selectivity Advantage | The pyridine moiety confers greater safety in wheat compared to phenyl analogues due to differential metabolism rates. | nih.govjst.go.jpresearchoutreach.org |

The trifluoromethylpyridine skeleton is a recognized pharmacophore in the design of fungicidal agents. Research has shown that trifluoromethyl-substituted pyridine derivatives can exhibit potent fungicidal activity, in some cases superior to analogues containing chloro-, nitro-, or cyano- groups. nih.gov While extensive research specifically detailing the fungicidal applications of this compound is not widely published, the broader class of related compounds shows significant promise. For instance, various trifluoromethylpyrimidine derivatives have been synthesized and demonstrated notable antifungal activity against a range of plant pathogens, including several species of Botrytis cinerea. frontiersin.orgresearchgate.net This indicates the potential of the core trifluoromethyl-heterocycle structure as a basis for developing new fungicides.

The utility of the 4-(trifluoromethyl)pyridine structural motif extends to the creation of insecticides. researchgate.net The commercial insecticide Flonicamid , for example, incorporates the 4-trifluoromethyl-pyridine structure and is effective against sap-feeding insects. researchoutreach.org While not the 2-methoxy variant, its success underscores the value of this particular substitution pattern on the pyridine ring.

Furthermore, research into novel insecticidal agents frequently utilizes the trifluoromethylpyridine scaffold. In one study, a series of new compounds containing a trifluoromethyl pyridine and a 1,3,4-oxadiazole (B1194373) moiety were designed and synthesized. nih.govresearchgate.net Bioassays revealed that these compounds possessed significant insecticidal activity against major agricultural pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.gov This demonstrates the role of the trifluoromethylpyridine core as a foundational element for designing next-generation insect control agents.

Advanced Synthetic Intermediate in Fine Chemical Synthesis

Beyond its direct incorporation into final agrochemical products, this compound serves as a crucial advanced intermediate in fine chemical synthesis. bldpharm.com Its primary role in this context is as a key building block for the herbicide Pyroxsulam. google.com The manufacturing process of Pyroxsulam involves the synthesis of 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, a derivative prepared from this compound. This sulfonyl chloride is then coupled with 2-amino-5,7-dimethoxy nih.govjst.go.jpresearchgate.nettriazolo[1,5-a]pyrimidine in a condensation reaction to form the final active ingredient. google.com The availability and synthesis of trifluoromethylpyridine derivatives are critical for the production of numerous crop-protection products. nih.govjst.go.jp

Scaffold for Exploring Structure-Activity Relationships in Bioactive Compound Design (General, non-clinical)

The this compound structure is an excellent scaffold for conducting structure-activity relationship (SAR) studies aimed at designing new bioactive compounds. SAR investigations explore how modifying the chemical structure of a compound affects its biological activity, providing a rational basis for drug and pesticide discovery. nih.govresearchgate.net The distinct electronic properties of the methoxy (B1213986) and trifluoromethyl groups, combined with the specific geometry of the pyridine ring, allow for systematic modifications to probe interactions with biological targets. nih.gov

For example, in a study focused on designing new insecticides, researchers used a trifluoromethyl pyridine core to develop a series of derivatives. nih.gov They then performed a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. nih.govresearchgate.net This computational technique helped elucidate the relationship between the compounds' 3D properties and their insecticidal potency, revealing that the presence of electron-withdrawing groups at specific positions on an attached benzene (B151609) ring could enhance biological activity. nih.gov Such studies are vital for optimizing lead compounds and designing more effective molecules.

Understanding how a molecule interacts with its biological target at the atomic level is fundamental to modern chemical design. The this compound scaffold is utilized in compounds that are then studied via computational methods like molecular docking to predict and analyze these interactions. researchgate.net

Molecular docking simulations can model how a ligand (the bioactive compound) fits into the binding site of a target protein or receptor. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. nih.gov For instance, in a study of novel herbicides that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, docking studies showed how a compound containing a trifluoromethylpyridine moiety could enter the enzyme's active site, thereby blocking the normal biological process and leading to weed death. nih.gov These insights into receptor binding are invaluable for the rational design of new and improved bioactive agents.

| Compound Name |

|---|

| This compound |

| Pyroxsulam |

| Flonicamid |

| 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride |

| 2-amino-5,7-dimethoxy nih.govjst.go.jpresearchgate.nettriazolo[1,5-a]pyrimidine |

Studies on Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition mechanisms of this compound are not extensively documented in publicly available research, the broader class of trifluoromethylpyridine derivatives is well-established for its significant role in the design of potent enzyme inhibitors. The insights gained from related structures provide a strong rationale for the exploration of this compound as a lead scaffold in drug discovery and agrochemical development.

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of a molecule. Its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and cell permeability. When incorporated into a pyridine ring, these properties can be fine-tuned to target specific enzyme active sites.

A notable example of a bioactive compound containing a similar structural motif is Pyroxsulam . This herbicide, a potent inhibitor of the enzyme acetolactate synthase (ALS), incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure. nih.gov ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants, and its inhibition leads to plant death. The structural components of Pyroxsulam highlight the potential of the this compound scaffold to be utilized in the design of new herbicidal agents.

Furthermore, research into other trifluoromethylpyridine derivatives has revealed their potential as inhibitors of various other enzymes. For instance, a study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives identified them as potent and selective irreversible inhibitors of lysyl oxidase-like 2 (LOXL2). nih.gov LOXL2 is an enzyme implicated in the progression of fibrotic diseases, and its inhibition presents a promising therapeutic strategy.

The table below summarizes key information on related trifluoromethylpyridine derivatives and their enzyme inhibitory activity:

| Compound Class | Target Enzyme | Application/Significance |

| 2-methoxy-4-(trifluoromethyl)pyridine containing compounds (e.g., Pyroxsulam) | Acetolactate Synthase (ALS) | Herbicide development |

| 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | Lysyl Oxidase-Like 2 (LOXL2) | Anti-fibrotic drug discovery |

These examples strongly suggest that this compound is a promising starting point for the synthesis of novel enzyme inhibitors. Future research could focus on synthesizing a library of derivatives based on this scaffold and screening them against a panel of therapeutically relevant enzymes. The methoxy group at the 4-position and the trifluoromethyl group at the 2-position provide handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Exploration in Materials Science for Optoelectronic Applications (e.g., NLO materials)

The field of materials science is continually in search of new organic molecules with tailored electronic and optical properties for applications in optoelectronic devices, such as light-emitting diodes (LEDs), solar cells, and nonlinear optical (NLO) materials. Organic materials offer advantages such as structural versatility, ease of processing, and the ability to tune their properties through chemical synthesis.

Pyridine-based compounds are of interest for these applications due to their electron-deficient nature, which can facilitate electron transport and lead to desirable photophysical properties. The introduction of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups onto the pyridine ring, as in this compound, creates a "push-pull" system. Such systems are known to enhance intramolecular charge transfer (ICT), which is a key characteristic for NLO activity. NLO materials can alter the properties of light passing through them and are crucial for technologies like frequency conversion and optical switching.

However, a comprehensive search of the scientific literature reveals a lack of specific studies investigating the optoelectronic or NLO properties of this compound. While the fundamental structural characteristics of the molecule suggest potential in this area, experimental data and detailed research findings are currently unavailable.

For comparison, the table below lists other organic molecules that have been investigated for their NLO properties, highlighting the types of structural features often associated with such activity.

| Compound Type | Key Structural Features for NLO Activity |

| Chalcones | Extended π-conjugation, donor-acceptor groups |

| Pyrimidine derivatives | π-deficient aromatic core, push-pull substituents |

| Schiff bases | Donor-acceptor groups, π-conjugated system |

The exploration of this compound in materials science for optoelectronic applications represents a nascent and potentially fruitful area of research. Future studies could involve the synthesis and characterization of this compound and its derivatives to evaluate their photophysical properties, such as absorption and emission spectra, quantum yields, and NLO coefficients. Computational studies could also be employed to predict its electronic structure and NLO response, guiding the design of new materials with enhanced performance for optoelectronic devices.

Derivatization Chemistry of 4 Methoxy 2 Trifluoromethyl Pyridine for Enhanced Utility

Site-Specific Functionalization Strategies on the Pyridine (B92270) Ring

The functionalization of the 4-methoxy-2-(trifluoromethyl)pyridine ring is dictated by the electronic nature of its substituents. The trifluoromethyl group at the 2-position significantly decreases the electron density of the ring, making it susceptible to nucleophilic attack, while the methoxy (B1213986) group at the 4-position has an opposing, electron-donating effect. This electronic push-pull system directs the regioselectivity of various derivatization reactions.

Late-stage functionalization of complex molecules, including substituted pyridines, is a key strategy for the efficient generation of analogues for structure-activity relationship studies. For pyridines, C-H functionalization can be a powerful tool. While direct C-H functionalization of pyridines can be challenging due to their electron-deficient nature, methods involving transition-metal catalysis or the use of pyridine N-oxides have been developed. In the case of this compound, the positions ortho and meta to the methoxy group (C3 and C5) and the position adjacent to the trifluoromethyl group (C3) are potential sites for direct C-H functionalization, with the precise outcome depending on the reaction conditions and the nature of the attacking species.

Nucleophilic aromatic substitution (SNAr) is another viable strategy, particularly if a leaving group is present on the ring. While the parent molecule does not have a leaving group other than in extreme conditions, derivatization to introduce a halogen at the 3, 5, or 6 positions would render the molecule susceptible to SNAr reactions. The rate and feasibility of such reactions would be enhanced by the electron-withdrawing trifluoromethyl group.

| Functionalization Strategy | Target Position(s) | Rationale | Potential Reagents/Conditions |

| Electrophilic Aromatic Substitution | C3, C5 | Activation by the methoxy group, although challenging due to the deactivating trifluoromethyl group. | Nitrating agents (HNO3/H2SO4), Halogenating agents (NBS, NCS) with a strong acid catalyst. |

| Nucleophilic Aromatic Substitution (on a pre-functionalized ring) | C3, C5, C6 | Activated by the trifluoromethyl group. Requires a leaving group (e.g., halogen) at the target position. | Amines, alkoxides, thiols. |

| Directed ortho-Metallation | C3, C5 | Directed by the methoxy group. | Strong bases like n-butyllithium or lithium diisopropylamide. |

| C-H Functionalization | C3, C5 | Potential for direct introduction of functional groups. | Transition metal catalysts (e.g., Palladium, Iridium) with appropriate ligands and directing groups. |

Introduction of Diverse Chemical Moieties for Structure-Property Relationship Studies

To explore the structure-property relationships of this compound, a variety of chemical moieties can be introduced onto the pyridine core. The choice of these moieties is guided by the desired application, such as enhancing biological activity, tuning photophysical properties, or improving material characteristics.

For pharmaceutical applications, the introduction of groups that can participate in hydrogen bonding (e.g., amines, amides, sulfonamides), modulate lipophilicity (e.g., alkyl chains, fluorine atoms), or mimic known pharmacophores is a common strategy. For instance, coupling with various amines or boronic acids via cross-coupling reactions (after initial halogenation of the pyridine ring) can generate a library of derivatives for biological screening.

In the context of materials science, the introduction of conjugated systems, such as aryl or heteroaryl groups, can be used to modify the electronic and optical properties of the molecule. These modifications can be achieved through reactions like the Suzuki or Stille cross-coupling. The incorporation of polymerizable groups would also allow for the integration of the this compound unit into larger macromolecular structures.

| Chemical Moiety | Potential Introduction Method | Purpose in Structure-Property Studies |

| Amino and Amide Groups | Nucleophilic aromatic substitution of a halogenated precursor; Buchwald-Hartwig amination. | Introduce hydrogen bonding capabilities, modulate solubility, and serve as handles for further derivatization. |

| Alkyl and Aryl Groups | Suzuki, Stille, or Negishi cross-coupling reactions of a halogenated precursor. | Tune lipophilicity, steric bulk, and electronic properties. |

| Heteroaromatic Rings | Cross-coupling reactions. | Introduce additional sites for interaction with biological targets or to modify electronic properties. |

| Sulfonamides | Reaction of an amino-derivatized precursor with sulfonyl chlorides. | Introduce acidic protons and potent hydrogen bonding groups. |

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is paramount in the derivatization of this compound. The inherent electronic properties of the substituents provide a strong basis for predicting and controlling the outcome of many reactions.

Regioselectivity:

Electrophilic Attack: The methoxy group at C4 is an ortho-, para-director. Since the para position is occupied, it directs electrophiles to the C3 and C5 positions. However, the strong deactivating effect of the trifluoromethyl group at C2 will likely make electrophilic substitution challenging and may favor substitution at the C5 position, which is electronically less deactivated and sterically more accessible than the C3 position.

Nucleophilic Attack: The trifluoromethyl group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C3 and C6). If a suitable leaving group were present at one of these positions, SNAr would proceed with high regioselectivity.

Metallation: Directed ortho-metallation (DoM) is a powerful tool for regioselective functionalization. The methoxy group can direct lithiation to the C3 and C5 positions. The relative acidity of the C-H bonds will determine the selectivity, with the C3 position potentially being more acidic due to the inductive effect of the nearby trifluoromethyl group.

Chemoselectivity:

Chemoselectivity becomes important when multiple reactive sites are present in the molecule or the reagents. For instance, if a derivative of this compound contains another functional group, such as an ester or a nitro group, reaction conditions must be chosen carefully to avoid undesired side reactions. For example, when performing a nucleophilic substitution on a halogenated derivative, the choice of nucleophile and reaction temperature can be critical to prevent attack at other sites.

Development of Analytical Derivatization Methods (e.g., for GC-MS)

For the analysis of this compound and its metabolites or degradation products by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve chromatographic behavior and enhance detection sensitivity. researchgate.net The primary goals of derivatization for GC-MS are to increase volatility, improve thermal stability, and introduce a fragmentation pattern that is characteristic and aids in structural elucidation. nih.gov

Given the structure of this compound, which is relatively volatile, derivatization might not be required for the parent compound itself. However, if it is metabolized or degraded to introduce polar functional groups like hydroxyl or amino groups, derivatization becomes essential.

Common derivatization strategies that could be applied to polar derivatives of this compound include:

Silylation: This is one of the most widely used derivatization methods for GC-MS. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert active hydrogens in hydroxyl, carboxyl, and amino groups into trimethylsilyl (B98337) (TMS) ethers, esters, and amines. These TMS derivatives are typically more volatile and thermally stable. researchgate.netchemicalbook.com

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups. This not only increases volatility but also significantly enhances the sensitivity of detection, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Alkylation: Alkylation can be used to derivatize acidic protons. For example, if the methoxy group were hydrolyzed to a hydroxyl group, it could be alkylated using reagents like diazomethane (B1218177) or an alkyl halide under basic conditions.

The development of a specific derivatization method would involve optimizing reaction conditions such as the choice of reagent, solvent, temperature, and reaction time to ensure complete and reproducible derivatization. nih.govresearchgate.net

| Derivatization Reagent | Target Functional Group | Derivative Formed | Advantages for GC-MS Analysis |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -COOH | Trimethylsilyl (TMS) ether/amine/ester | Increased volatility, improved thermal stability. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2, -COOH | Trimethylsilyl (TMS) ether/amine/ester | Similar to BSTFA, often more reactive. researchgate.netchemicalbook.com |